Blood group B antigen tetraose type 1
Description
Properties
Molecular Formula |
C34H58N2O25 |
|---|---|
Synonyms |
Galα1-3(Fucα1-2)Galβ1-3GlcNAc |
Origin of Product |
United States |
Molecular Biosynthesis and Genetic Determinants of Blood Group B Antigen Tetraose Type 1
Genetic Loci and Allelic Variation Influencing Blood Group B Antigen Tetraose Type 1 Expression
The expression of the blood group B antigen is a complex trait determined by polymorphisms at multiple genetic loci. The interplay between the ABO, FUT1, and FUT2 genes ultimately dictates the presence and quantity of the B antigen on cell surfaces and in secretions.
The primary determinant of B antigen expression is the ABO gene located on chromosome 9. nih.govnih.gov The B allele encodes the B-galactosyltransferase (GTB), the enzyme directly responsible for synthesizing the B antigen. nih.gov The common B1.01 allele is considered the standard B allele. However, numerous other alleles at the ABO locus can result in weakened or variant expression of the B antigen, leading to B subgroups. nih.govnih.govkarger.com These subgroups are characterized by a reduced number of B antigen sites on red blood cells and may show discrepancies in serological testing. Weak B phenotypes are generally rarer than weak A subgroups. nih.gov
The molecular basis for many B subgroups lies in single nucleotide polymorphisms (SNPs) within the coding region of the ABO gene, which result in amino acid substitutions in the GTB enzyme. These changes can affect the enzyme's stability, catalytic activity, or substrate affinity, leading to reduced B antigen synthesis. nih.gov
| B Subgroup Allele | Nucleotide Change(s) | Amino Acid Change(s) | Resulting Phenotype |
|---|---|---|---|
| Bw.03 | c.467C>T, c.526C>G, c.657C>T, c.700C>G, c.796C>A, c.803G>C, c.930G>A | P156L, Q176R, H219Q, L234V, P266A, G268A, V310V | Weak B |
| B3.01 | c.297A>G, c.526C>G, c.657C>T, c.700C>G, c.796C>A, c.803G>C, c.930G>A | I99M, Q176R, H219Q, L234V, P266A, G268A, V310V | B3 subgroup |
| B(A).02 | c.502C>T, c.771C>T, c.829G>A | P168S, F257F, D277N | Weak B with some A activity |
The synthesis of the B antigen is entirely dependent on the availability of its precursor, the H antigen. The production of H antigen is controlled by two homologous genes, FUT1 (H gene) and FUT2 (Secretor gene), both located on chromosome 19. nih.govnih.gove-century.us These genes encode α-1,2-fucosyltransferases that add a fucose molecule to a precursor oligosaccharide chain. nih.govnih.gov
FUT1 is primarily responsible for the synthesis of the type 2 H antigen on red blood cells and their precursors. nih.govnih.gov Inactivating mutations in both copies of the FUT1 gene result in the rare Bombay (Oh) phenotype, where individuals lack H antigen on their red cells and consequently cannot express A or B antigens, even if they possess functional A or B alleles. nih.govnih.gov
FUT2, on the other hand, is predominantly expressed in secretory tissues and governs the synthesis of type 1 H antigen in bodily fluids like saliva. nih.govnih.gove-century.us Individuals with at least one functional FUT2 allele are termed "secretors" and will have soluble ABH antigens in their secretions. nih.gov Homozygosity for non-functional FUT2 alleles leads to a "non-secretor" phenotype, where ABH antigens are absent in secretions. nih.gov The para-Bombay phenotype can arise from inactive FUT1 genes in the presence of a functional FUT2 gene, leading to the absence of ABH on red cells but their presence in saliva. nih.gov Polymorphisms in both FUT1 and FUT2 can therefore significantly impact the availability of the H antigen precursor, indirectly affecting the expression of the blood group B antigen.
| Gene | Allele Type | Common Polymorphism(s) | Population Prevalence | Impact on H Antigen and B Antigen Expression |
|---|---|---|---|---|
| FUT1 | Inactive (h) | Various mutations leading to non-functional enzyme | Rare worldwide | Absence of H antigen on red blood cells (Bombay phenotype), leading to no B antigen expression on erythrocytes. |
| FUT2 | Inactive (se) | c.428G>A (se428) | Common in Caucasians and Africans | Absence of H antigen in secretions (non-secretor), leading to no soluble B antigen. |
| FUT2 | Inactive (se) | c.357C>T, c.385A>T (se357,385) | Specific to Asians | Absence of H antigen in secretions (non-secretor), leading to no soluble B antigen. |
The expression of the B-galactosyltransferase is regulated at both the transcriptional and post-transcriptional levels, ensuring cell-type specific and controlled production of the B antigen.
Transcriptional Regulation: The transcription of the ABO gene is controlled by a proximal promoter and cell-specific regulatory regions. karger.comnih.gov An erythroid-specific regulatory element located in the first intron of the ABO gene is crucial for its expression in red blood cell precursors. nih.gov This region contains binding sites for key hematopoietic transcription factors such as GATA-1, GATA-2, and RUNX1. karger.comnih.gov Mutations within these binding sites can lead to reduced ABO gene transcription in erythroid cells, resulting in weak A or B phenotypes, such as the Bm subgroup. nih.gov The Bm phenotype is characterized by a significant reduction of B antigen on red blood cells, while its expression in saliva remains normal, highlighting the tissue-specific nature of this regulation. karger.comnih.gov
Post-Transcriptional Regulation: Recent studies have identified a role for microRNAs (miRNAs) in the post-transcriptional regulation of ABO gene expression. nih.govoup.com MiRNAs are small non-coding RNA molecules that can bind to messenger RNA (mRNA) and inhibit its translation into protein or promote its degradation. nih.govnih.gov It has been demonstrated that miR-331-3p and miR-1908-5p can directly target the mRNA of the A and B glycosyltransferases. oup.com Overexpression of these miRNAs has been shown to reduce the number of A antigens on red blood cells. oup.com This suggests that these miRNAs can fine-tune the expression of the B-transferase, providing another layer of regulation for B antigen synthesis. oup.comnih.gov This mechanism may also contribute to the weak expression of B antigens in some individuals where no mutations in the ABO gene itself can be found. oup.com
Cellular and Tissue-Specific Expression Patterns of this compound
While the ABO blood group antigens are most famously associated with red blood cells, their expression is not confined to the erythroid lineage. nih.gov The this compound is found on a wide variety of human cells and tissues, primarily on epithelial and endothelial cells. nih.govresearchgate.net
The tissue distribution of the B antigen is largely dependent on the secretor status of the individual, which is determined by the FUT2 gene. In secretors, the type 1 H antigen is synthesized in epithelial tissues, allowing for the subsequent formation of the type 1 B antigen. nih.gove-century.us Consequently, the B antigen is expressed on the surface of epithelial cells lining the gastrointestinal tract, respiratory tract, and in glands such as the salivary and sweat glands. researchgate.netnih.gov It is also found in a soluble form in bodily fluids, including saliva, milk, and digestive juices. nih.govresearchgate.net
In addition to epithelial tissues, the B antigen is also expressed by the endothelium of blood vessels. nih.gov This is of significant importance in the context of organ and tissue transplantation, as ABO incompatibility can lead to hyperacute rejection. The expression of the B antigen is not uniform across all tissues and can vary depending on the specific cell type and its state of differentiation. researchgate.net
Advanced Structural Analysis and Conformational Dynamics of Blood Group B Antigen Tetraose Type 1
Glycosidic Linkage Architecture and Monosaccharide Composition
The blood group B antigen tetraose type 1 is an oligosaccharide composed of four specific monosaccharide units. elicityl-oligotech.comnih.gov These units are linked together by a precise arrangement of glycosidic bonds, creating a unique branched structure. The terminal D-galactose (Gal) residue is the key determinant of the B antigen specificity. creative-biolabs.comwisc.edu This structure is built upon a precursor H antigen. wikipedia.orgwisc.edu
The monosaccharide composition includes two galactose units, one L-fucose (Fuc) unit, and one N-acetylglucosamine (GlcNAc) unit. nih.gov The specific arrangement is Galα1-3(Fucα1-2)Galβ1-3GlcNAc. elicityl-oligotech.comelicityl-oligotech.com This structure is classified as a type 1 chain, which is characterized by the Galβ(1,3)GlcNAc linkage. nih.gov
Table 1: Monosaccharide Composition of this compound
| Monosaccharide Unit | Abbreviation |
| D-Galactose | Gal |
| L-Fucose | Fuc |
| N-Acetyl-D-glucosamine | GlcNAc |
Table 2: Glycosidic Linkage Architecture
| Linkage | Connected Monosaccharides |
| α(1-3) | D-Galactose to D-Galactose |
| α(1-2) | L-Fucose to D-Galactose |
| β(1-3) | D-Galactose to N-Acetyl-D-glucosamine |
Three-Dimensional Conformations and Preferred Orientations in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of complex oligosaccharides like the blood group B antigen tetraose in solution. nih.govnih.gov Techniques such as two-dimensional correlated spectroscopy (COSY), total correlation spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to establish the primary structure and spatial proximity of atoms. nih.gov
Transferred NOE experiments, in particular, can reveal the bioactive conformation of the oligosaccharide when it is bound to a protein, such as the galactosyltransferase responsible for its synthesis. nih.gov Analysis of 1H chemical shifts and 1H-1H coupling constants across different ABO antigen subtypes has shown very little variation, indicating that these molecules adopt highly similar conformations in their unbound state in solution. nih.gov High-field NMR, such as at 600 MHz, provides the resolution needed to analyze the complex spectra of such molecules, allowing for detailed structural elucidation. nih.gov
To gain a more comprehensive understanding of the conformational landscape, experimental NMR data is often integrated with computational modeling. This synergistic approach allows for the refinement of structures and the exploration of dynamic behaviors that may not be fully captured by NMR alone. nih.gov For instance, a full relaxation and exchange matrix analysis of Saturation Transfer Difference (STD) NMR experiments can provide kinetic data, such as the dissociation rates of the glycan from a binding pocket. nih.gov When combined with prior knowledge, like a protein's crystal structure, this integrated method can furnish a complete three-dimensional model of the enzyme-substrate complex. nih.gov
Computational Modeling of Glycan Structure and Flexibility
Molecular Dynamics (MD) simulations are used to model the movement and interactions of the atoms within the B antigen tetraose over time. frontiersin.orgfrontiersin.org These simulations can characterize the dynamics of the molecule in various environments, such as in aqueous solution or when interacting with proteins like the anion transport protein Band 3. frontiersin.orgutoronto.ca
MD studies can reveal the conformational preferences around the flexible glycosidic linkages and how these change upon binding to a receptor. frontiersin.org For example, simulations have been used to investigate the interactions between blood group antigens and adhesin proteins from pathogens like Helicobacter pylori, providing molecular details about the recognition process. frontiersin.org These simulations also help in understanding how lipids and other membrane components can influence the presentation and dynamics of the glycan on a cell surface. utoronto.ca
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a high-level theoretical approach to refine and validate structural models derived from experimental data. mdpi.com These methods can be used to calculate theoretical NMR parameters, such as chemical shifts and coupling constants, for a given conformation. By comparing these calculated values with the experimental NMR data, researchers can assess the accuracy of a proposed three-dimensional structure. This approach helps to distinguish between different possible conformations and provides a more accurate picture of the molecule's structure in solution. The accuracy of force fields used in MD simulations can also be evaluated by comparing their results to DFT predictions for key interactions like hydrogen bonds. mdpi.com
Influence of Underlying Glycoconjugate Structure on Epitope Presentation
The blood group B antigen, a specific tetrasaccharide epitope, is not an isolated molecule but is presented on the cell surface and in secretions as the terminal motif of a variety of glycoconjugates, including glycoproteins and glycolipids. glycoforum.gr.jpdtu.dk The underlying glycoconjugate structure, to which the B antigen is attached, plays a critical role in modulating its three-dimensional conformation, accessibility, and ultimately, its recognition by antibodies, lectins, and enzymes. frontiersin.orgfrontiersin.org This presentation context is a key determinant of the antigen's biological activity and immunogenicity. frontiersin.orgnih.gov The distribution and type of core structures carrying the B antigen can differ significantly between tissues, influencing their function in processes like cell adhesion and pathogen recognition. glycoforum.gr.jpfrontiersin.org
Research combining nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), and molecular modeling has provided detailed insights into how the peripheral core structure of the glycoconjugate influences the binding affinity and specificity of protein-carbohydrate interactions. frontiersin.orgfrontiersin.orgnih.gov
Detailed Research Findings
Studies on the N-terminal domain of Galectin-4 (Gal-4N), a tandem-repeat galectin known to bind histo-blood group antigens, reveal significant variations in binding affinity depending on the core structure presenting the B antigen. frontiersin.orgfrontiersin.org Galectins are key regulators in the immune system, and their ability to recognize specific glycan epitopes, including those that mimic host structures on pathogens, is of significant biological interest. frontiersin.organnualreviews.org
The B antigen is categorized into different types based on the disaccharide core structure it is attached to. frontiersin.org Common types include:
Type 1: Galβ1-3GlcNAcβ
Type 2: Galβ1-4GlcNAcβ
Type 6: Galβ1-4Glcβ
ITC and NMR titration experiments have quantified the binding preferences of Gal-4N for B antigens with different core presentations. For the same peripheral core, the B antigen consistently demonstrates higher affinity than the corresponding A antigen. frontiersin.orgfrontiersin.org A notable finding is the detrimental effect of an N-acetyl group at the reducing end of the core structure. For instance, the type-6 B antigen (with a terminal Glc) shows a two-fold higher affinity for Gal-4N compared to the type-2 antigen (with a terminal GlcNAc). frontiersin.org Interestingly, despite the different glycosidic linkages between the core disaccharide and the rest of the glycoconjugate (β1-3 vs. β1-4), type-1 and type-2 B antigens display similar binding affinities. frontiersin.org
| Ligand | Core Structure | KD (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
|---|---|---|---|---|---|
| B type-1 tetraose | Galβ1-3GlcNAc | 175 ± 10 | -5.1 ± 0.1 | -10.2 ± 0.2 | 5.1 |
| B type-2 tetraose | Galβ1-4GlcNAc | 180 ± 20 | -5.1 ± 0.1 | -9.6 ± 0.3 | 4.5 |
| B type-6 tetraose | Galβ1-4Glc | 85 ± 5 | -5.6 ± 0.1 | -10.5 ± 0.1 | 4.9 |
The interaction with other lectins, such as DC-SIGN, further underscores the importance of the complete epitope presentation. In the complex with DC-SIGN, the fucose residue of the B antigen is essential, coordinating a calcium ion in the primary binding site, while the terminal α-Galactose residue engages in a hydrophobic interaction with a valine residue (V351) of the lectin. acs.org This study also proposed that the B antigen, but not the A antigen, might utilize a second binding mode where the terminal α-Gal itself binds to the primary site, showcasing how subtle differences in the epitope, presented by the glycoconjugate, can lead to different molecular recognition events. acs.org
The influence of the glycoconjugate structure extends to recognition by enzymes. An α-galactosidase from Bifidobacterium bifidum (AgaBb) specifically hydrolyzes the blood group B antigen when it is presented on mucin O-glycans in the intestinal mucosa. nih.gov Conversely, other glycoside hydrolases from family GH110 are active on the terminal Galα1-3Gal disaccharide but cannot process the complete blood group B antigen, indicating that the fucose moiety, as part of the presented epitope, can prevent enzymatic action in some cases. nih.gov
| Binding Protein | Antigen Moiety | Key Interacting Protein Residues/Features | Interaction Type | Reference |
|---|---|---|---|---|
| Galectin-4 (N-term) | Core β-Galactose | Canonical binding site | Primary binding anchor, H-bonds | frontiersin.orgfrontiersin.org |
| Terminal α-Gal, Fucose | Adjacent to canonical site | Secondary contacts, van der Waals | frontiersin.orgfrontiersin.org | |
| DC-SIGN | Fucose (OH-3, OH-4) | Primary Ca2+ binding site | Calcium coordination | acs.org |
| Terminal α-Galactose | Valine 351 | Hydrophobic interaction | acs.org | |
| α-galactosidase (AgaBb) | Fucose | Arginine 270, Glutamic acid 380 | Recognition/Binding | nih.gov |
| Galectin-1 | Terminal α-Gal, Fucose | Does not establish strong contacts | Weaker binding contribution | nih.gov |
Immunological Recognition and Biological Interactions of Blood Group B Antigen Tetraose Type 1
Antibody-Mediated Recognition of Blood Group B Antigen Tetraose Type 1
The recognition of the blood group B antigen by antibodies is the cornerstone of the ABO blood group system, a discovery that revolutionized transfusion medicine. This recognition is a highly specific molecular event, primarily mediated by antibodies naturally present in the plasma of individuals who lack the corresponding antigen on their red blood cells.
Specificity and Cross-Reactivity of Anti-B Antibodies
Anti-B antibodies exhibit a high degree of specificity for the blood group B antigen. The immunodominant sugar for the B antigen is D-galactose, and anti-B antibodies are precisely configured to bind the terminal α-D-galactose residue of the B antigen tetraose. nih.gov This specific binding leads to agglutination (clumping) of red blood cells carrying the B antigen, which is the basis for blood typing. nih.gov Individuals with blood group A have anti-B antibodies, while those with group O have both anti-A and anti-B antibodies. nih.gov
Despite this high specificity, cross-reactivity can occur. A notable example is the phenomenon of "acquired B" antigen. In some patients with necrotizing infections, particularly of the gut, bacterial enzymes can modify the blood group A antigen by removing its terminal N-acetylgalactosamine's acetyl group. nih.gov This alteration results in a structure that is sufficiently similar to the B antigen to be recognized by some anti-B monoclonal antibody reagents, potentially leading to a misinterpretation of blood type. nih.gov Furthermore, the high potency of some modern monoclonal anti-B reagents may allow them to detect very low levels of A-like determinants that can be synthesized by the B-gene-specified transferase, an event previously only reported in vitro.
Immunological cross-reactivity is a phenomenon where antibodies bind to antigens that are similar, but not identical, to the one that stimulated their production. sigmaaldrich.com This is based on similarities in the three-dimensional shape or chemical properties of the epitope.
Fine Epitope Mapping through Synthetic Analogs
To understand the precise molecular interactions between an antibody and its antigen, a technique known as epitope mapping is employed. glycopedia.euirte.com For carbohydrate antigens like the blood group B tetraose, this often involves the use of synthetic oligosaccharide analogs. These synthetic molecules are systematically varied versions of the natural antigen, allowing researchers to pinpoint which parts of the structure are essential for antibody binding.
Methods such as Enzyme-Linked Immunosorbent Assay (ELISA) and glycan microarrays are powerful tools for this purpose. nih.goveylabs.com In these assays, synthetic oligosaccharides, including various analogs of the B antigen tetraose, can be immobilized on a surface. nih.gov The binding of anti-B antibodies to these analogs is then measured. By comparing the antibody's affinity for different analogs, researchers can deduce the fine specificity of the antibody. For example, modifying or removing one of the sugar residues in the tetraose and observing a loss of binding would indicate that residue is a critical part of the epitope. nih.gov While detailed mapping studies specifically for the type 1 tetraose are part of the broader research into ABH antigen specificity, the general methodology allows for the high-resolution identification of the key chemical features required for recognition. glycopedia.eunih.gov
Lectin Binding and Glycan Array Analysis
Lectins, which are carbohydrate-binding proteins of non-immune origin, are invaluable tools in glycobiology and immunohematology for their ability to recognize specific sugar structures. eylabs.comsigmaaldrich.com Their interaction with the this compound is highly specific and has been extensively studied.
Identification of Lectins with Affinity for B Antigen Tetraose Type 1
Several lectins have been identified that demonstrate a strong and specific affinity for the terminal α-D-galactose residue of the B antigen. These proteins are often used as reagents for blood typing and for studying the distribution of B antigens in tissues. nih.govnih.gov
One of the most well-known B-specific lectins is the isolectin B4 from the seeds of the African legume Griffonia simplicifolia (also known as Bandeiraea simplicifolia). glycopedia.eulu.se This lectin is highly specific for terminal α-D-galactosyl residues and is routinely used to agglutinate group B erythrocytes. glycopedia.eulu.se Other lectins with reported anti-B activity include those from Sophora japonica and some from fungal sources like Marasmius oreades. sigmaaldrich.comnih.gov Lectin microarrays, which feature a large number of different lectins immobilized on a slide, can be used to rapidly screen for and characterize the binding profiles of glycoproteins and cells expressing the B antigen. eylabs.com
Table 1: Lectins with Affinity for Blood Group B Antigen
| Lectin Name | Source | Specificity |
|---|---|---|
| Griffonia simplicifolia Isolectin B4 (GSI-B4) | Griffonia simplicifolia seeds | Terminal α-D-galactose |
| Sophora japonica Agglutinin (SJA) | Sophora japonica seeds | Anti-A and Anti-B |
| Marasmius oreades Agglutinin (MOA) | Marasmius oreades mushroom | Galα1,3Gal (B-trisaccharide) |
| Euonymus europaeus Lectin | Euonymus europaeus (Spindle tree) | Anti-B and Anti-H |
Quantitative Binding Kinetics and Thermodynamics
The interaction between a lectin and its carbohydrate ligand can be precisely quantified in terms of its binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding). Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for these measurements. nih.govnih.govnih.gov
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the change in refractive index at a sensor surface as molecules bind and dissociate in real-time. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.govnih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govnih.govnih.gov This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and entropy change (ΔS). nih.gov
While these techniques are widely applied to study lectin-carbohydrate interactions, specific quantitative kinetic and thermodynamic data for the binding of lectins to the isolated "this compound" are not extensively detailed in the surveyed literature. However, studies on related structures, such as the B-trisaccharide, with lectins like Griffonia simplicifolia isolectin B4, have been performed, confirming high-affinity interactions. nih.govacs.org The multivalent nature of lectins often leads to a significant enhancement in binding affinity (avidity) when interacting with multiple carbohydrate antigens on a cell surface. nih.gov
Cell-Surface Presentation and Immune Cell Interactions
The this compound is not a free-floating molecule in the body. Instead, it is presented on the surface of cells as part of larger molecules called glycoconjugates. nih.govacs.org These can be glycolipids, where the carbohydrate chain is attached to a lipid molecule within the cell membrane, or glycoproteins, where it is attached to a protein. nih.govacs.org On red blood cells, these antigens are abundant and determine the ABO blood type. nih.gov They are also expressed on the surface of many other cell types, including epithelial and endothelial cells, and can be found in a soluble form in bodily secretions in individuals who are "secretors". nih.gov
The presentation of these antigens on the cell surface is crucial for self-non-self discrimination by the immune system. nih.gov The immune system learns to tolerate "self" antigens during its development. If cells from another individual expressing a "non-self" antigen (like B antigens introduced into a group A person) are introduced, the recipient's immune system will launch an attack. nih.govnih.gov This response is primarily mediated by B-lymphocytes (B cells), which produce the anti-B antibodies that bind to the foreign antigens, leading to the destruction of the foreign cells. nih.govnih.gov The production of these "natural" antibodies is thought to be stimulated by exposure to similar carbohydrate structures found on common bacteria in the gut and environment. nih.gov This immune surveillance is a critical barrier in blood transfusions and organ transplantation.
Role in Host-Pathogen Recognition and Adhesion Mechanisms
The this compound, a histo-blood group antigen (HBGA), is a key player in the initial stages of infection by various pathogens. researchgate.netnih.gov These antigens, present on the surface of red blood cells, epithelial cells, and in secretions, can be exploited by microorganisms as receptors or attachment factors, facilitating colonization and subsequent infection. researchgate.netnih.gov The interaction is highly specific, often determining the host susceptibility and the tropism of the pathogen.
Bacterial Adhesin Specificity (e.g., H. pylori, E. coli)
The adhesion of bacteria to host tissues is a critical step in pathogenesis, and many bacteria have evolved specific adhesins that recognize carbohydrate structures like the Blood group B antigen.
Helicobacter pylori
Helicobacter pylori, a bacterium strongly associated with gastric ulcers and cancer, utilizes the blood group antigen-binding adhesin (BabA) to adhere to the gastric epithelium. researchgate.netnih.gov While BabA was initially identified by its binding to the Lewis b (Leb) antigen, further research has revealed a broader specificity in certain H. pylori strains. nih.gov
"Generalist" strains of H. pylori have been shown to bind not only to the H type 1 determinant (the precursor to the A and B antigens) but also directly to blood group A and B antigens. nih.gov The crystal structure of BabA in complex with the blood group B antigen reveals a specific binding pocket that accommodates the terminal α1,3-linked galactose residue characteristic of the B antigen. rcsb.org This interaction is crucial for the initial attachment of the bacterium to the gastric mucosa, a prerequisite for colonization and the subsequent inflammatory response that can lead to disease. researchgate.netpnas.org
Escherichia coli
Certain strains of Escherichia coli, particularly the O86 serotype, exhibit a remarkable molecular mimicry of the human blood group B antigen. nih.govnih.gov The O-antigen of E. coli O86 possesses a terminal trisaccharide structure that is nearly identical to the blood group B antigen trisaccharide. nih.govresearchgate.net This structural similarity allows the bacterium to interact with the host in ways that can influence the immune response. For instance, individuals with blood groups A and O, who have naturally occurring anti-B antibodies, may be better equipped to clear infections with E. coli O86. researchgate.net Conversely, this mimicry can be a pathogenic strategy, potentially allowing the bacteria to evade the immune system in individuals with blood group B or AB. The biosynthesis of this B-like antigen in E. coli O86 involves a set of glycosyltransferases that are functionally equivalent to the human enzymes responsible for blood group B antigen synthesis. nih.gov
Table 1: Bacterial Adhesin Specificity for Blood Group B Antigen
| Bacterium | Adhesin/Component | Binding Specificity | Significance |
|---|---|---|---|
| Helicobacter pylori | Blood group antigen-binding adhesin (BabA) | Binds to blood group B antigen, particularly in "generalist" strains. nih.gov | Facilitates colonization of the gastric mucosa, increasing the risk of gastritis, ulcers, and gastric cancer. researchgate.netpnas.org |
| Escherichia coli (O86) | O-antigen | Structurally mimics the blood group B antigen. nih.govnih.govresearchgate.net | Influences host immune response and susceptibility to infection. researchgate.net |
Viral Receptor Interactions (e.g., Noroviruses, Rotaviruses)
Viruses, like bacteria, can utilize histo-blood group antigens as receptors for attachment and entry into host cells. The specificity of these interactions can determine an individual's susceptibility to viral gastroenteritis.
Noroviruses
Noroviruses are a leading cause of acute gastroenteritis worldwide, and their infectivity is strongly linked to an individual's HBGA profile. nih.gov Norovirus strains are genetically diverse and exhibit distinct patterns of HBGA binding. nih.gov Several norovirus strains, belonging to what is termed the "A/B-binding group," have been shown to recognize and bind to the blood group B antigen. nih.govnih.gov For example, strains like MOH and PiV demonstrate clear binding to B antigens. nih.gov This interaction is mediated by the protruding (P) domain of the viral capsid protein. The structural basis of this recognition involves specific amino acid residues in the P domain forming hydrogen bonds with the terminal galactose of the B antigen. An individual's blood type can therefore be a determining factor in their susceptibility to infection by a particular norovirus strain. asm.orgindiana.edu
Rotaviruses
Rotaviruses are another major cause of severe diarrhea in young children. nih.gov The attachment of rotaviruses to host cells is also mediated by interactions with HBGAs. nih.govtandfonline.com The viral spike protein VP4, specifically the VP8* domain, is responsible for this binding. While the primary binding partners for many human rotavirus strains, such as P nih.gov and P nih.gov, are the H type 1 and Lewis b antigens, the role of the blood group B antigen is also under investigation. nih.govplos.org Some studies suggest that certain rotavirus genotypes can interact with A and B antigens. nih.govtandfonline.com For instance, rotavirus strains belonging to the P[III] genogroup (e.g., P nih.gov and P tandfonline.com) have been shown to bind to the A antigen, and it is plausible that other genotypes may have an affinity for the B antigen. nih.gov However, the binding to B antigen by common human rotavirus strains appears to be less frequent or weaker compared to H type 1 and Lewis b antigens. plos.org
Table 2: Viral Receptor Interactions with Blood Group B Antigen
| Virus | Viral Protein | Binding Specificity | Significance |
|---|---|---|---|
| Norovirus | Capsid Protein (P domain) | Strains in the "A/B-binding group" (e.g., MOH, PiV) recognize and bind to the B antigen. nih.govnih.gov | Determines host susceptibility to specific norovirus strains. asm.orgindiana.edu |
| Rotavirus | Spike Protein VP4 (VP8* domain) | Primary binding to H type 1 and Lewis b antigens for many human strains. nih.govplos.org Some genotypes may have the capacity to bind to B antigens, though this is less common. nih.govtandfonline.com | Influences host range and susceptibility to infection. |
Mechanisms of Glycan Decoy Receptors
The presence of soluble HBGAs, such as the this compound, in bodily fluids like saliva, mucus, and human milk, provides a fascinating defense mechanism against pathogens. nih.gov These soluble glycans can act as "decoy receptors," competitively inhibiting the binding of pathogens to the HBGAs expressed on cell surfaces. nih.gov
By mimicking the cellular receptors, these soluble oligosaccharides can bind to the adhesins of bacteria or the capsid proteins of viruses, effectively neutralizing them before they can attach to and infect host cells. wikipedia.org Human milk oligosaccharides (HMOs), for example, are a well-studied class of decoy receptors that protect breastfed infants from various infections. wikipedia.org The structural diversity of HMOs, which includes structures identical to blood group antigens, allows them to neutralize a wide range of pathogens.
The this compound, when present as a free oligosaccharide, can therefore serve as a soluble receptor that sequesters pathogens. This mechanism reduces the effective concentration of the pathogen available to infect epithelial cells, thereby lowering the risk of infection. This is a crucial aspect of the innate immune system, providing a first line of defense against invading microorganisms.
Functional Implications and Biological Roles of Blood Group B Antigen Tetraose Type 1 in Biological Systems
Role in Cell Adhesion and Intercellular Communication
Oligosaccharides, such as the Blood Group B antigen tetraose, are fundamental to cell recognition and adhesion. nih.gov These molecules, present on the cell surface as part of glycoproteins or glycolipids, act as ligands for various cell adhesion molecules. nih.gov The specific structure of the B antigen tetraose can influence the strength and specificity of these interactions, thereby playing a role in tissue organization and architecture. Changes in the expression of blood group antigens can impact cell adhesion, which has significant implications, particularly in the context of cancer, where loss of adhesion is a hallmark of metastasis. nih.gov While direct mechanistic studies on the specific role of the type 1 tetraose are ongoing, the broader family of histo-blood group antigens is known to modulate the function of membrane proteins that act as receptors, thereby influencing cell signaling and intercellular communication. nih.gov
Association with Susceptibility and Resistance to Specific Pathogens (Mechanistic Studies)
The Blood Group B antigen tetraose, as a prominent surface glycan, serves as a docking point or receptor for a variety of pathogens, influencing host susceptibility. This interaction is a key determinant in the tropism and infectivity of many viruses and bacteria.
Norovirus: Human noroviruses, a major cause of gastroenteritis, use histo-blood group antigens (HBGAs) as essential cofactors for infection. nih.gov The viral capsid protein binds directly to these glycans on the surface of epithelial cells. waocp.com Different norovirus genotypes exhibit distinct binding patterns to HBGAs. While some studies suggest individuals with blood group B may have a degree of resistance to certain norovirus strains, the vast diversity of the virus means that susceptibility is highly dependent on the specific viral genotype. waocp.com The binding interaction can be blocked by specific nanobodies that target the HBGA binding pocket on the norovirus capsid, highlighting the critical nature of this glycan recognition. nih.gov
Helicobacter pylori : This bacterium, a primary cause of gastritis and stomach ulcers, adheres to the gastric mucosa. While the primary receptor for H. pylori's blood group antigen-binding adhesin (BabA) is the Lewis b (Leb) antigen, the expression of ABO antigens can influence infection. researchgate.netnih.gov There are conflicting reports regarding the association between blood group B and the risk of H. pylori infection, with some meta-analyses suggesting a slightly decreased risk. healthline.com The diversity in H. pylori strains and their adhesins likely accounts for these varied findings. researchgate.net
Escherichia coli : Certain strains of E. coli, such as O86:B7, exhibit molecular mimicry, expressing an O-antigen on their surface that is structurally very similar to the human blood group B antigen. nih.gov This mimicry can be a pathogenic strategy to evade the host immune system, as the bacterial surface may not be recognized as foreign in individuals with blood group B. Conversely, individuals with blood groups A and O, who have circulating anti-B antibodies, may have a degree of protection against sepsis caused by these strains. youtube.com This bacterial antigen has also been harnessed biotechnologically; glycoproteins conjugated with the E. coli O86 O-antigen are being developed to specifically absorb and remove anti-B antibodies from plasma, which could be beneficial in ABO-incompatible organ transplantation. nih.gov
Below is a table summarizing the interaction of Blood Group B Antigen with various pathogens:
| Pathogen | Interaction Mechanism | Implication for Host |
|---|---|---|
| Norovirus | The viral capsid protein binds directly to the B antigen tetraose on epithelial cells, facilitating viral entry. waocp.comnih.gov | Susceptibility is genotype-dependent; some strains may have reduced ability to bind the B antigen. waocp.com |
| Helicobacter pylori | While primarily binding to Lewis b, co-expression of B antigen can influence adhesion and colonization. researchgate.netnih.gov | Association with infection risk is debated and may depend on the specific bacterial strain. researchgate.nethealthline.com |
| Escherichia coli (O86:B7) | The bacterium expresses a surface O-antigen that mimics the blood group B antigen. nih.gov | May help the bacterium evade the immune system in blood group B individuals; provides a basis for protective immunity in non-B individuals. nih.govyoutube.com |
Altered Expression Patterns in Disease States (Mechanistic Research Focus)
The expression of the Blood Group B Antigen Tetraose Type 1 is often dynamically altered in disease, particularly in cancer and autoimmune conditions. These changes are not merely correlational but have mechanistic underpinnings that contribute to disease progression.
A frequent and well-documented event in the progression of many epithelial cancers is the downregulation or complete loss of ABH blood group antigen expression, including the B antigen. nih.govelsevier.es This phenomenon has been observed in cancers of the oral cavity, colon, bladder, and breast, and is often correlated with a higher tumor grade and increased metastatic potential. nih.govelsevier.es
The primary mechanistic basis for this loss is the epigenetic silencing or mutation of the genes encoding the specific glycosyltransferases required for antigen synthesis. elsevier.es In the case of the B antigen, this involves the inactivation of the B-transferase (α-1,3-galactosyltransferase). The loss of this terminal glycan structure alters the cell surface, which can lead to:
Reduced Cell Adhesion: Weakening of cell-cell interactions, facilitating the detachment of cancer cells from the primary tumor.
Immune Evasion: Altering the antigenic profile of the cell, which may allow it to escape recognition by the immune system. nih.gov
Unmasking of Underlying Antigens: The loss of the B antigen can expose underlying carbohydrate structures that may themselves promote malignant phenotypes, such as increased cell motility and invasion.
Research has shown that experimentally re-introducing B antigen expression on tumor cells can inhibit tumor progression by triggering an immune response, demonstrating the functional consequence of its loss. nih.gov
Autoimmune diseases arise from a breakdown in self-tolerance, where the immune system mistakenly attacks the body's own tissues. Blood group antigens can be implicated in these processes, primarily through the mechanism of molecular mimicry . nih.govnih.gov This occurs when a foreign antigen from an infectious agent shares structural similarity with a self-antigen, like the Blood Group B antigen tetraose. The immune response initiated against the pathogen can then cross-react with the host's own cells that express the similar glycan structure. nih.govyoutube.com
While direct evidence linking a specific pathogen's mimicry of the B antigen tetraose to a specific autoimmune disease is an active area of research, the principle is well-established. For example, lipopolysaccharides from certain bacteria can mimic host blood group antigens, potentially triggering autoimmunity. nih.gov
Furthermore, some epidemiological studies have suggested associations between ABO blood types and the risk or severity of certain autoimmune diseases. For instance, some research has indicated that individuals with blood type B might have an altered risk for conditions like multiple sclerosis (MS) or systemic lupus erythematosus (SLE), though findings can be inconsistent across studies. healthline.comjclinmedcasereports.com These associations suggest that the presence of the B antigen may subtly influence immune regulation or cross-reactivity in ways that contribute to the complex pathogenesis of autoimmune disorders.
Comparative Glycomics and Evolutionary Perspectives of Blood Group B Antigen Tetraose Type 1
Cross-Species Variation in B Antigen Expression and Glycosylation Pathways
The expression of the B antigen is not limited to humans and shows considerable variation across different species, particularly among primates. nih.gov The ABO histo-blood group system is ancient, with the genetic variants responsible for it having been maintained for at least 20 million years. nih.gov This long evolutionary history has resulted in different patterns of A, B, and O antigen expression across various species. For example, while humans exhibit all four phenotypes (A, B, AB, and O), our closest living relatives, the great apes, show more restricted patterns. Gorillas typically express only the B antigen, while common chimpanzees express A and O types, and bonobos express only the A type. youtube.com
The synthesis pathway for the Blood Group B Antigen Tetraose Type 1 depends on the presence of a specific enzyme, an α-1,3-galactosyltransferase, which is encoded by the B allele of the ABO gene. youtube.comnih.gov This enzyme catalyzes the final step in the antigen's formation by adding a terminal D-galactose molecule to a precursor structure known as the H antigen. nih.govyoutube.com The variation seen across species is therefore a direct result of the presence, absence, or modification of the gene encoding this glycosyltransferase. In species lacking a functional B-transferase, the H antigen remains unmodified (resulting in an O phenotype) or is modified by an A-transferase if that gene is present. nih.govyoutube.com The widespread tissue distribution of these antigens on epithelial and endothelial cells, not just red blood cells, underscores their broader biological roles and the term "histo-blood group" antigens. nih.gov
| Species | Common ABO Phenotypes Expressed | Reference |
|---|---|---|
| Human | A, B, AB, O | nih.govwikipedia.org |
| Gorilla | B | youtube.comresearchgate.net |
| Chimpanzee | A, O | youtube.comresearchgate.net |
| Baboon | A, B, AB | researchgate.net |
| Pig | A, O | researchgate.net |
Phylogenetic Analysis of Glycosyltransferase Genes
Phylogenetic studies of the ABO gene family have revealed a dynamic evolutionary history. The genes encoding the A and B transferases are allelic and differ by only a few single nucleotide polymorphisms (SNPs), which result in four critical amino acid substitutions. nih.gov These substitutions are sufficient to alter the enzyme's substrate specificity, causing the A-transferase to add an N-acetylgalactosamine and the B-transferase to add a D-galactose to the H antigen. youtube.comnih.gov
Phylogenetic network analysis of primate ABO alleles indicates that the ancestral form was the A allele. oup.com Remarkably, B alleles appear to have arisen independently on at least three separate occasions from this ancestral A form through convergent evolution. researchgate.netoup.com This repeated emergence of the B-transferase function suggests that possessing the B antigen conferred a selective advantage under certain environmental conditions. The divergence time between the ABO gene family and the related α-1,3-galactosyltransferase genes is estimated to be approximately 400 million years, highlighting the deep evolutionary roots of this glycosylation pathway. oup.com The persistence of both A and B alleles, along with the non-functional O alleles, for millions of years is a hallmark of balancing selection, where multiple alleles are actively maintained in a population's gene pool. nih.gov
| Phylogenetic Finding | Implication for B-Transferase Evolution | Reference |
|---|---|---|
| A and B alleles differ by a few key amino acid substitutions. | A small number of mutations can switch enzyme specificity from an A-transferase to a B-transferase. | nih.gov |
| B alleles arose independently multiple times from an ancestral A allele. | The B antigen likely provided a recurring selective advantage, leading to its convergent evolution in different primate lineages. | researchgate.netoup.com |
| ABO gene polymorphism has been maintained for over 20 million years. | The diversity, including the B allele, is not random but is actively maintained by long-term balancing selection. | nih.gov |
| ABO genes diverged from related galactosyltransferase genes ~400 MYA. | The enzymatic machinery for this type of glycan modification is ancient. | oup.com |
Evolutionary Pressures and the Diversity of Histo-Blood Group Glycans
The primary evolutionary force thought to maintain the diversity of histo-blood group glycans, including the B antigen, is pressure from pathogens. nih.govyoutube.com Glycans on the cell surface are common targets for viruses, bacteria, and other parasites to initiate infection. The variation in these glycan structures from person to person, such as the presence or absence of the B antigen, means that pathogens may not be able to infect all individuals with equal efficiency. youtube.com
This interaction has been described as a form of "protective diversity." ucsd.edu For example, certain strains of viruses and bacteria may have a preference for binding to cells expressing the B antigen, while others may preferentially bind to A or H antigens. This leads to a dynamic where the most common blood type in a population can become the most vulnerable to a new or evolving pathogen, giving a survival advantage to individuals with rarer blood types. nih.gov This frequency-dependent selection could explain why no single ABO allele has become fixed in the human population. There is evidence that various pathogens, including viruses like norovirus and bacteria like Helicobacter pylori, have evolved in response to the histo-blood group antigen landscape of their host populations. nih.gov The constant "arms race" between hosts and pathogens is a powerful engine for maintaining the rich diversity of glycans like the this compound on cell surfaces. ucsd.edunih.gov
| Pathogen Type | Interaction with Blood Group B Antigen | Reference |
|---|---|---|
| Viruses (e.g., some strains of Norovirus, Influenza A) | Some viral strains show differential binding and infectivity based on ABO type. Enveloped viruses budding from a B-positive host cell can be neutralized by anti-B antibodies in a subsequent host. | nih.govyoutube.com |
| Bacteria (e.g., some strains of Streptococcus, E. coli) | Bacterial adhesins can show specific binding to the terminal galactose of the B antigen, influencing colonization and infection. | youtube.com |
| Protozoa (e.g., Plasmodium falciparum) | The agent of malignant malaria appears to have a preference for infecting A and B individuals over O individuals. | youtube.com |
Emerging Research Directions and Methodological Advancements in Blood Group B Antigen Tetraose Type 1 Studies
Advancements in High-Throughput Glycan Analysis Technologies
The inherent complexity and structural diversity of glycans have historically posed significant analytical challenges. creative-biolabs.com However, recent technological strides have enabled high-throughput analysis, allowing researchers to investigate the B antigen tetraose and other glycans on an unprecedented scale.
Key high-throughput technologies include:
Mass Spectrometry (MS): Modern mass spectrometry has become a cornerstone of glycomics and glycoproteomics. nih.gov Innovations in MS have achieved attomole-level sensitivity, making it possible to detect and profile glycans from very small samples, such as rare cell populations from patient biopsies. creative-biolabs.com MS-based strategies are continuously being developed for more effective glycan and glycopeptide quantitation. nih.gov
Lectin and Glycan Microarrays: Lectin microarrays, which feature a panel of dozens of carbohydrate-binding proteins (lectins), allow for the rapid profiling of glycan structures on the surface of cells like erythrocytes. nih.govashpublications.org These arrays can distinguish blood groups based on glycan patterns and identify subtle variations in antigen density and presentation on glycoproteins that are not detectable by standard serological methods. nih.govashpublications.org This technology provides a predictive method for modeling complex ABO glycan phenotypes. nih.gov
Microfluidics and Automation: Automated microfluidic platforms, or "lab-on-a-chip" devices, have revolutionized sample preparation by integrating enzymatic digestion, purification, and labeling into a single, rapid workflow. creative-biolabs.comfrontiersin.org This automation significantly improves the efficiency, sensitivity, and reproducibility of glycan analysis, which is crucial for applications like antibody glycan profiling in biosimilar development. creative-biolabs.comfrontiersin.org
High-Throughput Genotyping: While not a direct analysis of the glycan, high-throughput genotyping methods like Next-Generation Sequencing (NGS) are invaluable for large-scale screening of blood donors. nih.govkarger.com These DNA-based microarray techniques can predict the expression of blood group antigens, facilitating the creation of large databases of well-typed donors for better transfusion matching and the identification of rare phenotypes. nih.govcapes.gov.br
These technologies collectively address major bottlenecks in glycan analysis, such as sample preparation and data overload, paving the way for more comprehensive studies of the blood group B antigen. creative-biolabs.com
Table 1: Comparison of High-Throughput Glycan Analysis Technologies
| Technology | Principle | Application to B Antigen Studies | Key Advantages | Citations |
|---|---|---|---|---|
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise structural characterization and quantification of B antigen tetraose on glycoproteins and glycolipids. | High sensitivity, detailed structural information. | creative-biolabs.comnih.gov |
| Lectin Microarrays | Immobilized lectins bind to specific glycan structures on labeled samples. | Profiling B antigen expression patterns and identifying variations in glycosylation on red blood cells. | High throughput, detects subtle phenotypic variations. | nih.govashpublications.org |
| Microfluidics | Miniaturized and automated sample processing on a chip. | Automated glycan release, labeling, and purification for downstream analysis. | High reproducibility, reduced sample/reagent use, speed. | creative-biolabs.comfrontiersin.org |
| Next-Gen Sequencing (NGS) | Massively parallel DNA sequencing. | Predicts B antigen expression by genotyping the ABO gene in large donor cohorts. | High-throughput screening, identification of rare alleles. | nih.govkarger.com |
Integration of Multi-Omics Data (Glycoproteomics, Glycolipidomics)
To capture the full biological context of the blood group B antigen, researchers are moving beyond single-data-type analyses and embracing a systems glycobiology approach. nih.gov This involves integrating large datasets from various "omics" fields—such as glycogenomics, glycomics, glycoproteomics, and transcriptomics—to build a more comprehensive model of glycosylation processes. nih.govnih.gov The B antigen is present on both glycoproteins and glycolipids, making glycoproteomic and glycolipidomic studies essential for a complete understanding. nih.govglycopedia.eu
The integration of these disparate datasets presents unique challenges but offers profound insights. nih.gov For example, an integrated multi-omic analysis of hepatitis B virus-associated hepatocellular carcinoma combined transcriptomics, glycomics, and glycoproteomics to identify aberrant glycan patterns and the underlying changes in glyco-gene expression. nih.gov Such an approach can reveal how the expression of the B antigen, its carrier molecules (proteins and lipids), and the enzymes responsible for its synthesis are regulated in health and disease.
Methodological advancements in this area include the development of sophisticated bioinformatics tools and software packages designed to assimilate and analyze multiple high-throughput glycosylation datasets. nih.gov The OmicsPLS R package, for instance, is an open-source implementation of the O2PLS method specifically designed for the statistical integration of two different omics datasets, such as genetic and glycomic data. gonzaga.edutudelft.nl
Table 2: Multi-Omics Approaches in Blood Group Antigen Research
| Omics Field | Focus of Study | Information Gained for B Antigen | Citation |
|---|---|---|---|
| Glycogenomics/Transcriptomics | Analysis of genes encoding glycosylation-related enzymes (e.g., glycosyltransferases). | Understanding the genetic basis and transcriptional regulation of B antigen synthesis. | nih.govnih.gov |
| Glycomics | Comprehensive analysis of the full complement of glycans (the glycome). | Profiling the abundance and structure of all B antigen variants in a sample. | nih.govnih.gov |
| Glycoproteomics | Site-specific analysis of glycoproteins. | Identifying the specific proteins that carry the B antigen and the sites of attachment. | nih.govnih.govglycopedia.eu |
| Glycolipidomics | Analysis of the full complement of glycolipids. | Identifying the specific lipid structures that carry the B antigen. | nih.gov |
Development of Novel Biosensors for Glycan Detection and Interaction Studies
The demand for rapid, sensitive, and low-cost detection of glycans and their interactions has spurred the development of novel biosensors. nih.govnih.gov These devices convert a biological recognition event—such as an antibody binding to the B antigen—into a measurable signal. nih.gov They are critical tools for diagnostics and for studying the fundamental interactions of the B antigen tetraose.
Recent advancements in biosensor technology include:
Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., impedance, current) upon analyte binding and are known for their high sensitivity, low cost, and potential for miniaturization. nih.govacs.org The performance of electrochemical biosensors is often enhanced by using nanomaterials like gold nanoparticles (AuNPs) or graphene, which increase the electrode surface area and amplify the signal. mdpi.combbrc.innih.gov
Optical Biosensors: Techniques like Surface Plasmon Resonance (SPR) allow for the real-time, label-free analysis of molecular interactions. nih.govchalmers.se SPR can be used to quantify the binding kinetics of antibodies or lectins to the B antigen immobilized on a sensor surface, providing valuable data on affinity and specificity. nih.govmdpi.com
Piezoelectric Biosensors: Based on platforms like the Quartz Crystal Microbalance (QCM), these sensors detect mass changes on the surface of an oscillating crystal. nih.gov When molecules like antibodies bind to B antigens on the QCM chip, the resulting mass increase causes a frequency change, allowing for quantitative detection. nih.gov
These biosensors can be designed to mimic the cell surface, providing a more biologically relevant context for studying how the B antigen tetraose interacts with pathogens, toxins, and antibodies. mdpi.com
Table 3: Overview of Novel Biosensor Technologies for Glycan Analysis
| Biosensor Type | Transduction Principle | Key Features | Example Application | Citations |
|---|---|---|---|---|
| Electrochemical | Measures change in current, potential, or impedance. | High sensitivity, low cost, portable, suitable for point-of-care. | Detection of antigen-antibody interactions using nanomaterial-enhanced electrodes. | nih.govbbrc.innih.gov |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a metal surface. | Real-time, label-free analysis of binding kinetics and affinity. | ABO blood group typing and quantifying cell binding to immobilized antibodies. | nih.govchalmers.semdpi.com |
| Quartz Crystal Microbalance (QCM) | Measures changes in frequency of a piezoelectric crystal due to mass change. | Label-free, quantitative detection of binding events. | Capturing cancer cells via lectin-glycan interactions on a chip. | nih.gov |
Computational Glycobiology for Predictive Modeling of Glycan Interactions and Specificity
Computational methods are becoming indispensable for navigating the structural complexity of glycans. nih.gov Because of the flexibility around their glycosidic bonds, glycans like the B antigen tetraose can assume numerous conformations in solution, making experimental characterization difficult. nih.gov Computational glycobiology provides powerful tools to model and predict these structures and their interactions.
Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the atomic-level movements of molecules over time. This approach has been used to explore the specific interactions between blood group antigens and antibody binding sites, revealing the forces and specific amino acid residues that determine binding affinity and specificity. frontiersin.orgutoronto.canih.gov For instance, simulations can predict how an antibody can accommodate a blood group A antigen but not a B antigen, providing a molecular-level explanation for its specificity. frontiersin.org MD has also been used to study the binding of the blood group antigen-binding adhesin (BabA) from Helicobacter pylori to its target glycans. frontiersin.org
Machine Learning (ML) and Artificial Intelligence (AI): More recently, machine learning models are being trained to predict protein-glycan interactions. biorxiv.org These models can learn the complex relationships between a glycan's atomic structure and its binding affinity for a panel of proteins. biorxiv.org By representing glycans as graphs of atoms rather than as sequences of monosaccharides, these AI-driven approaches can predict the binding properties of natural glycans, synthetic glycomimetics, and even non-natural enantiomers, breaking new ground in predictive power. biorxiv.org
These computational strategies help select and design potential antagonist molecules and provide insights that complement experimental techniques like X-ray crystallography and NMR. nih.gov
Table 4: Computational Approaches in Glycobiology
| Method | Description | Application to B Antigen Studies | Citations |
|---|---|---|---|
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules. | Elucidating the conformational dynamics of the B antigen and the specific interactions (e.g., hydrogen bonds) that stabilize its complex with an antibody or lectin. | frontiersin.orgutoronto.canih.govfrontiersin.org |
| Machine Learning (ML) Modeling | Uses algorithms to learn patterns from data and make predictions. | Predicting the binding strength of the B antigen tetraose to a wide range of proteins based on its atomic structure. | biorxiv.org |
| Molecular Modeling / Docking | Predicts the preferred orientation of one molecule when bound to a second. | Examining the fit of the B antigen within the binding pocket of a protein to predict binding energy and specificity. | nih.govfrontiersin.org |
Future Directions in Glycoengineering and Synthetic Glycobiology for Research Applications
Glycoengineering and synthetic glycobiology apply engineering principles to understand and manipulate glycosylation systems for new applications in medicine and research. acs.org This field holds immense promise for studies involving the blood group B antigen tetraose.
Enzymatic Synthesis and Blood Type Conversion: A major goal of glycoengineering is the enzymatic creation of universal donor blood (type O). dtu.dk This involves using specific enzymes (glycosidases) to cleave the terminal sugar that defines the A and B antigens, converting them to the H antigen characteristic of type O blood. dtu.dknih.gov Recently, highly efficient enzymes for this purpose were discovered in the human gut bacterium Akkermansia muciniphila, which feeds on the mucosal lining of the gut where blood group antigens are also present. sciencedaily.com These novel enzyme cocktails can remove not only the primary A and B antigens but also extended variants, representing a significant step toward clinically viable enzyme-converted O (ECO) red blood cells. dtu.dksciencedaily.com
Synthetic Glycobiology and Chemoenzymatic Synthesis: Synthetic glycobiology aims to build glycosylation systems from a set of functional "parts," including glycosyltransferase enzymes, sugar donors, and sequons. acs.orgnih.gov This allows for the controlled, chemoenzymatic synthesis of well-defined glycan structures, including the B antigen tetraose. nih.govresearchgate.net Producing homogeneous batches of specific glycans is crucial for developing research tools, diagnostics, and therapeutics, as it overcomes the heterogeneity found in glycans isolated from natural sources. glytech-inc.com
Applications in Vaccines and Diagnostics: Synthetic glycan antigens are being developed for use in glycoconjugate vaccines against bacterial and viral pathogens. nih.govfrontiersin.org By attaching a synthetic glycan to a carrier protein, it's possible to elicit a robust immune response. nih.gov This same principle can be applied to create highly specific diagnostic reagents and tools for studying the immune response to the B antigen.
The continued development of these engineering approaches will provide researchers with an expanding toolkit of precisely defined molecules and systems to probe the function of the blood group B antigen tetraose in ever-greater detail.
Q & A
Basic: What is the structural composition of Blood group B antigen tetraose type 1, and how does it differ from other blood group antigen tetraoses?
The this compound has the structure Galα1-3(Fucα1-2)Galβ1-3GlcNAc , characterized by a terminal α-linked galactose residue (B antigen) and a fucose α1-2 linkage on the penultimate galactose. This distinguishes it from Blood group A antigen tetraose type 5 (GalNAcα1-3(Fucα1-2)Galβ1-4Glc ), which contains an N-acetylgalactosamine (GalNAc) residue instead of galactose and a β1-4 linkage to Glc . Structural variations in glycosidic linkages (e.g., β1-3 vs. β1-4 GlcNAc) are critical for antigen specificity and antibody recognition .
Basic: Which enzymatic pathways and genes are involved in the biosynthesis of this compound in human systems?
The biosynthesis involves two key enzymes:
- A4GALT (α1,4-galactosyltransferase) : Catalyzes the transfer of galactose to the acceptor substrate, forming the α1-3 linkage specific to the B antigen.
- FUT1 (α1,2-fucosyltransferase) : Adds fucose to the penultimate galactose via an α1-2 linkage.
These steps are distinct from the A antigen pathway, where B3GNT1 (β1,3-N-acetylglucosaminyltransferase) and A4GALT are involved in forming alternative linkages .
Advanced: What are the optimal chemical synthesis strategies for generating this compound with high purity?
A convergent synthesis approach is recommended:
- Stepwise glycosylation : Use protected monosaccharide building blocks to sequentially assemble the tetraose backbone. For example, a [4 + 1 + 4] strategy can be employed, as demonstrated in branched oligosaccharide synthesis .
- One-pot iterative glycosylation : Reduces purification steps and improves yield, as seen in chitin oligosaccharide synthesis using UDP-GlcNAc and NodC enzyme systems .
- Solid-phase synthesis : Enables precise control over linkage positions and reduces side reactions .
Advanced: How can researchers validate the structural accuracy of synthesized this compound using analytical techniques?
- NMR spectroscopy : Analyze anomeric proton signals (e.g., H-1 resonances at ~5.0–5.4 ppm) to confirm glycosidic linkages and stereochemistry .
- Methylation analysis with GC-MS : Identify methylated sugar derivatives (e.g., 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl mannitol) to map branching patterns .
- TLC and HPLC : Compare retention times with reference standards to assess purity and confirm oligosaccharide length .
Data Contradiction: How do variations in glycosidic linkage positions (e.g., β1-3 vs. β1-4 GlcNAc) in different tetraose types impact antigen-antibody interactions?
- β1-3 GlcNAc (Type 1) : Predominantly found in mucosal tissues and associated with stronger antibody binding in serological assays.
- β1-4 GlcNAc (Type 2) : Common in plasma glycoproteins and may exhibit weaker interactions due to steric hindrance.
Contradictory functional data across studies may arise from differences in assay conditions (e.g., pH, temperature) or antibody clonal variability, as shown in anti-A antigen binding studies . Systematic comparisons using surface plasmon resonance (SPR) or glycan microarrays are recommended to resolve discrepancies .
Advanced: What in vitro models are suitable for studying the role of this compound in host-pathogen interactions?
- Primary renal tubular epithelial cells (RTECs) : Stable expression of blood group antigens (e.g., A/B antigens) in nonhuman primates enables modeling of antigen-antibody interactions in transplantation contexts .
- Bacterial adhesion assays : Use E. coli or Helicobacter pylori strains to test glycan-mediated binding, leveraging synthetic tetraose conjugated to carrier proteins (e.g., BSA) .
Methodological: What are the challenges in distinguishing this compound from structurally similar oligosaccharides using mass spectrometry?
- Isomeric discrimination : Structural isomers (e.g., Type 1 vs. Type 2 B antigen tetraoses) may produce identical mass-to-charge (m/z) ratios. Use tandem MS/MS with collision-induced dissociation (CID) to differentiate linkage-specific fragment ions (e.g., m/z 161 for β1-3 vs. m/z 117 for β1-4) .
- Ion suppression : Co-eluting contaminants in complex mixtures can mask target signals. Pre-fractionation via size-exclusion chromatography (e.g., Bio-Gel P-2) is advised .
Data Contradiction: How can discrepancies in reported bioactivity of this compound across studies be systematically addressed?
- Standardize assay conditions : Control for variables like temperature (4°C vs. 37°C), pH, and antibody clonality, as demonstrated in anti-A antigen binding studies .
- Cross-validate with orthogonal methods : Combine SPR for affinity measurements, glycan microarrays for specificity profiling, and in vivo models (e.g., murine immunization) to confirm functional relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
